2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one

Solid-phase synthesis Formulation Material science

Researchers requiring indole-based building blocks often face handling issues with liquid or low-melting analogs that are unsuitable for solid-phase synthesis or high-temperature reactions. 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one (CAS 69595-03-5) resolves this with a high melting point (189.6-191.1 °C), enabling solid-phase synthesis, microwave-assisted organic synthesis (MAOS), and single-crystal XRD studies. Serves as a direct precursor for N-substituted tetrahydroindol-4-ones (72% reported yield). Suitable as a reference standard for HPLC, LC-MS, and GC method development. Batch-specific analytical data (NMR, HPLC, GC) available.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 69595-03-5
Cat. No. B1299641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one
CAS69595-03-5
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)CC(CC2=O)(C)C
InChIInChI=1S/C11H15NO/c1-7-4-8-9(12-7)5-11(2,3)6-10(8)13/h4,12H,5-6H2,1-3H3
InChIKeyUISMCSZGMQXHCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one Overview


2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one (CAS 69595-03-5), also cataloged as 1,5,6,7-Tetrahydro-2,6,6-trimethyl-4H-indol-4-one, is a bicyclic heterocyclic compound with the molecular formula C11H15NO and a molecular mass of 177.24 g/mol [1]. It features a partially saturated indole core bearing a ketone functionality at the 4-position and three methyl substituents, distinguishing it from fully aromatic indoles. The compound is a crystalline solid at ambient temperature, exhibiting a reported melting point range of 189.6–191.1 °C [1].

Partially saturated indole core with ketone at 4-position – reactivity distinct from fully aromatic indoles.
Crystalline solid with high melting point; compatible with solid-phase synthesis and high-temperature reactions.
Suitable for downstream N-functionalization and heterocycle elaboration in medicinal chemistry workflows.

Why 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one Cannot Be Substituted


Indiscriminate substitution of 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one with generic indole analogs, such as 2,3,3-trimethyl-3H-indole or 2-methylindole, is likely to fail in many research and industrial contexts due to fundamental differences in molecular architecture and resultant physical properties. The presence of the 4-oxo group and the partially saturated ring system in the target compound confers a solid-state morphology with a high melting point (189.6–191.1 °C) [1], in stark contrast to the liquid or low-melting-point nature of many alkylated indoles . This discrepancy directly impacts handling, formulation, and reaction conditions (e.g., solid-phase synthesis vs. liquid handling). Furthermore, the specific substitution pattern and the tetrahydroindolone scaffold define a unique reactivity profile for downstream synthetic elaboration, which cannot be replicated by structurally simpler or fully aromatic indoles.

Physical form mismatch
Target compound is a high-melting crystalline solid; generic indole analogs (e.g., 2,3,3-trimethyl-3H-indole) are liquids or low-melting solids. This alters handling, formulation, and reaction engineering requirements.
Reactivity profile divergence
The tetrahydroindolone scaffold and 4-oxo group define a unique reactivity pattern for synthetic elaboration. Fully aromatic or simpler alkyl indoles cannot replicate these downstream transformations.

2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one Quantitative Differentiation


Melting Point vs. 2,3,3-Trimethyl-3H-indole

A key physical property differentiating 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one is its melting point. The target compound exhibits a melting point range of 189.6–191.1 °C [1], classifying it as a high-melting solid. In contrast, a close structural analog, 2,3,3-Trimethyl-3H-indole (CAS 1640-39-7), is a liquid at room temperature, with a reported melting point range of 6–8 °C . This difference is attributed to the presence of the 4-oxo group and the tetrahydroindole ring system in the target compound, which enhances intermolecular interactions and crystal lattice stability.

Melting point vs analog
Reported
Target189.6–191.1 °C
2,3,3-Trimethyl-3H-indole6–8 °C
Approx. 183 °C higher
Enables solid-phase synthesis and high-temperature reaction compatibility.
Ambient pressure; literature values from authoritative databases.
Solid-phase synthesis Formulation Material science Crystallography

Reproducible Paal-Knorr Synthesis

The synthesis of 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one has been achieved with a reported yield of 72% under optimized Paal-Knorr conditions . The procedure involves the reaction of a tricarbonyl precursor with ammonium acetate in acetic acid at 90 °C for 4 hours under irradiation, followed by standard aqueous workup and chromatographic purification. This yield falls within the typical high-yield range (60–98%) for Paal-Knorr pyrrole syntheses [1], demonstrating a reliable and established synthetic route.

Paal-Knorr yield
Class-level
72%
Supports predictable procurement and process scalability assessment.
Yield within typical 60–98% range for Paal-Knorr pyrrole syntheses; irradiation conditions.
Organic synthesis Heterocycle synthesis Process chemistry Building block

Vendor-Specified Purity

Commercially available 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one is offered with defined purity specifications. Reputable suppliers, including AKSci, provide the compound with a minimum purity specification of 95% . Other vendors, such as MolCore, offer material with a purity not less than 98% (NLT 98%) . This contrasts with some research-grade indole building blocks that may have lower or unspecified purity levels, which can impact experimental reproducibility.

Vendor purity
Data to verify
≥95% (AKSci) / ≥98% (MolCore)
Reduces experimental variability caused by impurities; supports consistent assay performance.
Vendor-specified; typically determined by HPLC, NMR, or GC. Batch-specific review recommended.
Quality control Analytical chemistry Procurement specification HPLC

2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one Applications


Solid-Phase Synthesis & High-Temperature Reactions

The high melting point of 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one (189.6–191.1 °C) makes it particularly well-suited for solid-phase synthesis techniques, including resin loading and solid-supported reagent methodologies, where a stable, non-volatile solid is essential. Its thermal stability also renders it a viable candidate for reactions requiring elevated temperatures, such as microwave-assisted organic synthesis (MAOS), where low-melting or liquid indole analogs might decompose or evaporate .

Synthesis of N-Substituted Tetrahydroindol-4-ones

2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one serves as a direct precursor for the synthesis of N-substituted tetrahydroindol-4-ones, as demonstrated in the work by Gonzalez-Chavez et al. . The established synthesis (72% yield) allows for efficient diversification of the indole nitrogen with various aryl or alkyl groups, generating libraries of compounds with potential biological activity. This compound is therefore a strategic choice for medicinal chemistry programs exploring tetrahydroindolone-based pharmacophores .

Crystallography & Materials Science

The crystalline nature and well-defined melting point of 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one make it an ideal candidate for single-crystal X-ray diffraction studies, which are crucial for understanding structure-activity relationships and solid-state properties. Its robust crystal lattice, compared to the liquid state of 2,3,3-trimethyl-3H-indole [1], facilitates the growth of diffraction-quality crystals, enabling precise molecular geometry determination and intermolecular interaction analysis .

Analytical Method Development & Quality Control

With vendor-specified purities ranging from 95% to 98%, 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one is suitable for use as a reference standard or system suitability sample in HPLC, LC-MS, or GC method development. The availability of batch-specific analytical data (NMR, HPLC, GC) from suppliers further supports its use in quantitative analysis and impurity profiling, ensuring reliable method validation and quality control processes .

Application
Selection Property
Validation Focus
Solid-phase synthesis & high-temperature reactions
High-melting crystalline solid
Thermal stability, non-volatility under reaction conditions
Synthesis of N-substituted tetrahydroindolones
Established synthetic route (Paal-Knorr)
Efficient N-diversification for library generation
Crystallography & materials science
Crystalline nature, defined melting point
Single-crystal X-ray diffraction suitability
Analytical method development & quality control
Defined purity specifications
Reference standard use in HPLC, LC-MS, GC methods

Technical Documentation Hub

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33 linked technical documents
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